N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive .Chemical Reactions Analysis
The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Activity: Thiophene-based compounds have demonstrated anti-inflammatory properties. They can modulate inflammatory pathways and may be useful in treating inflammatory diseases.
Anti-Cancer Potential: Certain thiophene derivatives exhibit anti-cancer activity. Researchers have explored their effects on cancer cell lines, and they hold promise as potential chemotherapeutic agents.
Anti-Fungal Properties: Thiophene-containing molecules have been investigated for their antifungal activity. They may serve as effective agents against fungal infections.
Kinase Inhibition: Some thiophene compounds act as kinase inhibitors, interfering with cellular signaling pathways. These inhibitors are relevant in cancer research and drug development.
Anti-Anxiety and Anti-Psychotic Effects: Thiophene derivatives have been studied for their impact on anxiety and psychiatric disorders. They may modulate neurotransmitter systems and offer therapeutic benefits.
Estrogen Receptor Modulation: Researchers have explored the estrogen receptor-modulating effects of thiophene-based compounds. These molecules could be relevant in hormone-related conditions.
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives find applications in material science:
Organic Electronics: Thiophene-containing polymers are used in organic electronic devices such as organic solar cells, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).
Conductive Polymers: Thiophene-based polymers exhibit electrical conductivity, making them valuable in conductive coatings, sensors, and flexible electronics.
Photovoltaics: Thiophene derivatives contribute to the development of efficient organic photovoltaic materials, harnessing sunlight for energy conversion.
Sensing Applications: Functionalized thiophenes can be employed in chemical sensors, detecting specific analytes due to their selective interactions.
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for future research .
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties . They are known to exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . The interaction of the compound with its targets leads to changes in cellular processes, which can result in therapeutic effects.
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways to exert their therapeutic effects . These effects can include modulation of enzyme activity, interaction with cellular receptors, and alteration of signal transduction pathways.
Result of Action
The therapeutic effects of thiophene derivatives can include anti-inflammatory, antimicrobial, and anticancer activities, among others .
properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3S2/c21-18(13-7-8-24-11-13)17-6-5-14(25-17)10-20-19(22)16-9-12-3-1-2-4-15(12)23-16/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NABKKIODFHJTAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzofuran-2-carboxamide |
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